Hex-5-yne-1-sulfonyl chloride
Description
Significance in Organic Synthesis and Chemical Transformations
Hex-5-yne-1-sulfonyl chloride serves as a versatile building block in the field of organic synthesis. The presence of two distinct reactive sites, the terminal alkyne and the sulfonyl chloride, allows for a wide array of chemical modifications. This dual reactivity enables chemists to introduce both sulfonyl-containing moieties and alkyne functionalities into target molecules, facilitating the synthesis of diverse and complex structures. The sulfonyl chloride group is a well-established precursor for sulfonamides, sulfonate esters, and sulfones, which are prevalent in many biologically active compounds and materials. Simultaneously, the terminal alkyne provides a handle for various transformations, including metal-catalyzed cross-coupling reactions, cycloadditions, and click chemistry.
Strategic Position as a Dual-Functionalized Reagent
The strategic importance of this compound lies in its capacity to act as a bifunctional linker or scaffold. bldpharm.com This allows for the sequential or orthogonal derivatization of either the alkyne or the sulfonyl chloride group. For instance, the sulfonyl chloride can first react with a nucleophile, such as an amine or alcohol, to form a stable sulfonamide or sulfonate ester. Subsequently, the alkyne can undergo a separate reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce another molecular fragment. researchgate.net This step-wise approach provides a high degree of control over the final molecular structure, making it an invaluable tool for creating libraries of compounds for drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hex-5-yne-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2S/c1-2-3-4-5-6-10(7,8)9/h1H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNDGSIDPUZLRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67448-65-1 | |
| Record name | hex-5-yne-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Physicochemical Properties
The synthesis of hex-5-yne-1-sulfonyl chloride typically involves the conversion of a corresponding precursor, such as 5-hexyn-1-ol (B123273). A general approach involves the tosylation of 5-hexyn-1-ol followed by conversion to the sulfonyl chloride. prepchem.com The physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₉ClO₂S |
| Molecular Weight | 180.65 g/mol |
| CAS Number | 67448-65-1 |
| IUPAC Name | This compound |
| Canonical SMILES | C#CCCCCS(=O)(=O)Cl |
| InChI Key | VYNDGSIDPUZLRH-UHFFFAOYSA-N |
Table 1: Physicochemical Properties of this compound. Data sourced from PubChem. nih.gov
Spectroscopic Characterization
The structure of hex-5-yne-1-sulfonyl chloride is confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
| Spectroscopic Data | Interpretation |
| ¹H NMR | The proton NMR spectrum would be expected to show distinct signals for the acetylenic proton (C≡C-H), the methylene (B1212753) protons adjacent to the sulfonyl chloride group, and the other methylene protons in the alkyl chain. |
| ¹³C NMR | The carbon NMR spectrum would display signals for the two sp-hybridized carbons of the alkyne, as well as the four sp³-hybridized carbons of the hexyl chain. |
| Infrared (IR) Spectroscopy | Key vibrational frequencies would include a sharp peak around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne, a peak in the region of 2100-2260 cm⁻¹ for the C≡C triple bond stretch, and strong absorptions in the ranges of 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹ for the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, respectively. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of chlorine and other fragments. |
Table 2: Expected Spectroscopic Data for this compound.
Mechanistic Elucidations and Theoretical Investigations
Mechanistic Pathways for Sulfonyl Chloride Reactions
The sulfonyl chloride group is a versatile functional group that can participate in reactions through several distinct mechanistic pathways, primarily categorized as radical or ionic. magtech.com.cn The specific pathway is often dictated by the reaction conditions, such as the presence of initiators, catalysts, or nucleophiles.
Sulfonyl chlorides are well-established precursors for sulfonyl radicals (RSO₂•), which are key intermediates in a variety of synthetic transformations. magtech.com.cnnih.gov The generation of a sulfonyl radical from a sulfonyl chloride typically occurs through a single-electron transfer (SET) process. nih.gov This initiation can be achieved using photoredox catalysts under visible light, radical initiators, or through the formation of an electron-donor-acceptor (EDA) complex. rsc.orgresearchgate.net For instance, an EDA complex can form between a sulfonyl chloride and a species like sodium iodide; upon irradiation with light, this complex can facilitate the formation of a sulfonyl radical. researchgate.netrsc.org
Once generated, the sulfonyl radical is an electrophilic species that readily participates in propagation steps. A common pathway is the addition of the sulfonyl radical to an unsaturated carbon-carbon bond, such as an alkene or alkyne. nih.govresearchgate.net In the case of addition to an alkene, this step forms a carbon-centered radical, which can then proceed to abstract a hydrogen atom from a donor to complete a hydrosulfonylation reaction. nih.gov The rate constants for the addition of sulfonyl radicals to double and triple bonds are typically in the range of 10⁷ to 10⁹ M⁻¹s⁻¹. researchgate.net The entire process can be part of a cascade cyclization if a suitable radical acceptor is present elsewhere in the molecule. nih.gov The use of radical scavengers like TEMPO can inhibit these reactions, providing experimental evidence for a radical mechanism. researchgate.net
In the absence of radical initiators and in the presence of nucleophiles, sulfonyl chlorides typically react through ionic mechanisms. magtech.com.cn The hydrolysis of alkanesulfonyl chlorides, for example, can proceed through different pathways depending on the substrate structure and conditions. iupac.org For most primary and secondary alkanesulfonyl chlorides, the dominant mechanism in solvolytic reactions is a bimolecular nucleophilic substitution (Sₙ2), which is believed to be concerted. nih.gov In this pathway, a nucleophile directly attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group.
Another potential ionic pathway, particularly in the presence of a base and an α-hydrogen, is an elimination-addition mechanism that proceeds via a highly reactive "sulfene" intermediate (RCH=SO₂). iupac.orgnih.gov This pathway is favored by the addition of tertiary amines. However, for a compound like Hex-5-yne-1-sulfonyl chloride, which lacks α-hydrogens, this specific sulfene (B1252967) formation route is not possible. Therefore, nucleophilic substitution at the sulfur center remains the most probable ionic pathway. iupac.orgnih.gov
Table 1: Comparison of Mechanistic Pathways for Sulfonyl Chloride Reactions
| Feature | Radical Pathway | Ionic Pathway (Sₙ2) |
| Key Intermediate | Sulfonyl Radical (RSO₂•) | Pentacoordinate Transition State |
| Initiation | Single-Electron Transfer (SET), Light, Radical Initiators nih.govrsc.org | Nucleophilic Attack nih.gov |
| Common Reagents | Photoredox catalysts, NaI, (TMS)₃SiH nih.govresearchgate.net | Nucleophiles (e.g., H₂O, amines) iupac.orgnih.gov |
| Typical Products | Sulfones (via addition to C=C or C≡C) nih.govresearchgate.net | Sulfonamides, Sulfonate Esters iupac.orgcore.ac.uk |
| Inhibition | Inhibited by radical scavengers (e.g., TEMPO) researchgate.net | Not applicable |
Mechanistic Aspects of Alkyne Transformations
The terminal alkyne in this compound is a site of unsaturation that can undergo various transformations, most notably cycloaddition reactions. The mechanisms of these reactions are often debated in terms of being concerted or stepwise processes.
Cycloaddition reactions are powerful methods for forming cyclic compounds. nih.gov The Diels-Alder, or [4+2] cycloaddition, is a classic example where an alkyne can act as the dienophile. libretexts.org These reactions are generally considered to be concerted, meaning all bond-forming and bond-breaking occurs within a single transition state without the formation of an intermediate. libretexts.orgresearchgate.net
In contrast, [2+2] cycloadditions are often stepwise processes, particularly under thermal conditions, as a concerted pathway is forbidden by the Woodward-Hoffmann rules. researchgate.net These stepwise reactions may proceed through the formation of a diradical or a zwitterionic intermediate. nih.govresearchgate.net However, the distinction between concerted and stepwise pathways is not always clear-cut. Some reactions, like certain enyne cyclizations, may proceed through a single, highly asynchronous "concerted" transition state, yet reaction dynamics studies show that trajectories can lead to a stepwise intermediate. nih.govacs.org This highlights that the path from the transition state may not always follow the minimum energy path and can be influenced by molecular dynamics. nih.gov
The solvent is not merely an inert medium but can play a crucial role in determining the reaction pathway, rate, and stereoselectivity. researchgate.netrsc.org For reactions involving charged intermediates or transition states, polar solvents can provide stabilization, often accelerating the reaction. In the context of alkyne transformations, solvent choice can have a pronounced effect on both the rate and the stereochemistry of the products. acs.org
Generally, solvents with high polarity tend to enhance the rate of reactions like the Michael addition to activated alkynes. acs.org In some cases, changing the solvent can even reverse the stereoselectivity of a reaction, leading to either the E or Z isomer as the major product. rsc.org For reactions occurring in aqueous media, the use of surfactants can lead to the formation of micelles, which act as nanoreactors. The hydrophobic core of these aggregates can stabilize transition states and significantly alter reaction energetics and outcomes. rsc.org This has been demonstrated in the sulfonylation of alkynes, where the reaction proceeds efficiently in water with a surfactant but yields intractable mixtures in organic solvents. researchgate.net
Table 2: Influence of Solvent on Alkyne Reactions
| Solvent Property | Effect on Mechanism & Stereoselectivity | Example |
| Polarity | Can stabilize charged intermediates/transition states, often increasing reaction rates. acs.org | The rate of Michael additions to alkynes is generally enhanced in polar solvents like water. acs.org |
| Hydrogen Bonding | Can activate substrates or stabilize intermediates through hydrogen bonds. acs.org | Water can facilitate some thiol-yne reactions by activating both substrates. acs.org |
| Coordination | Coordinating solvents can influence catalyst activity and selectivity. | The addition of a bidentate phosphine (B1218219) ligand in methanol (B129727) can steer a cobalt-catalyzed alkyne hydrogenation towards the E-alkene. rsc.org |
| Micelle Formation (in Water) | Surfactants can form aggregates that act as nanoreactors, stabilizing transition states. rsc.org | Surfactant-promoted iodosulfonylation of alkynes proceeds cleanly in water but not in common organic solvents. researchgate.netrsc.org |
Computational and Quantum Chemical Studies
Computational and quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable tools for elucidating the complex mechanisms of reactions involving molecules like this compound. nih.govacs.org These theoretical studies provide insights into reaction energetics, transition state structures, and the nature of intermediates that are often difficult to obtain experimentally.
For the sulfonyl chloride group, DFT calculations can be used to model the energetics of radical formation versus ionic substitution pathways. By calculating the activation barriers for different nucleophilic attacks or for the homolytic cleavage of the S-Cl bond, a preferred reaction pathway under specific conditions can be predicted.
In the realm of alkyne transformations, computational studies are essential for distinguishing between concerted and stepwise cycloaddition mechanisms. nih.gov Researchers can locate the transition state structures for both pathways and compare their relative energies. For example, calculations can determine the energy of concert, which is the energy difference favoring a concerted reaction over a stepwise one. nih.gov Furthermore, dynamics trajectories calculated from the transition state can reveal whether a seemingly concerted path might lead to stepwise products, providing a deeper understanding beyond simple transition state theory. nih.govacs.org Solvent effects can also be modeled computationally, either implicitly using a continuum model or explicitly by including individual solvent molecules, to better understand their influence on reaction mechanisms and stereoselectivity. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) would be a primary tool for investigating the electronic structure and reactivity of this compound. DFT methods, which balance computational cost with accuracy, are well-suited for studying the geometries of reactants, products, and intermediate structures. For instance, in a potential intramolecular cyclization reaction, DFT calculations could be used to determine the optimized geometries of the starting material, any transient carbocation or radical intermediates, and the final cyclic sulfonate or other heterocyclic products.
A typical DFT study on this compound would involve the use of a functional, such as B3LYP or M06-2X, combined with a basis set like 6-31G(d) or a larger one for more precise energy calculations. These calculations would provide key electronic properties, including molecular orbital energies (HOMO-LUMO gap), charge distributions, and electrostatic potential maps, which are fundamental to understanding its electrophilic or nucleophilic character and predicting sites of reactivity.
Table 1: Representative Data from a Hypothetical DFT Study on this compound
| Parameter | Hypothetical Calculated Value | Significance |
| Ground State Energy | -X Hartrees | Provides a baseline for comparing the stability of different conformers and isomers. |
| HOMO Energy | -Y eV | Indicates the molecule's ability to donate electrons; relevant for reactions with electrophiles. |
| LUMO Energy | +Z eV | Indicates the molecule's ability to accept electrons; relevant for reactions with nucleophiles. |
| Dipole Moment | ~D Debyes | Offers insight into the molecule's overall polarity and intermolecular interactions. |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.
High-Level Ab Initio Methods
To refine the energetic data obtained from DFT, high-level ab initio methods would be employed. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)), offer a more accurate description of electron correlation. While computationally more demanding, they are invaluable for obtaining benchmark energies for critical points on the potential energy surface, such as transition states.
For a molecule like this compound, these high-level calculations would be particularly important for validating the energies of reaction barriers and intermediates predicted by DFT. A common strategy is to perform geometry optimizations at the DFT level and then single-point energy calculations using a more accurate ab initio method.
Activation Energy Barriers and Transition State Analysis
A critical aspect of any mechanistic study is the determination of activation energy barriers (ΔG‡), which govern the kinetics of a reaction. Computational chemistry allows for the locating and characterizing of transition state structures, which are the highest energy points along a reaction coordinate.
For a potential reaction of this compound, such as an intramolecular addition of the sulfonyl chloride group across the alkyne, transition state analysis would be performed. This involves:
Locating the Transition State (TS): Using algorithms that search for a first-order saddle point on the potential energy surface.
Frequency Calculations: Confirming the nature of the stationary point. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to connect it to the corresponding reactant and product, thus verifying the proposed mechanism.
The calculated activation energy would provide a quantitative measure of the reaction's feasibility under different conditions.
Regioselectivity and Stereoselectivity Predictions
In reactions where multiple products can be formed, computational methods are essential for predicting the regioselectivity and stereoselectivity. For this compound, this would be relevant in addition reactions to the alkyne or in cyclization processes.
For example, in a hypothetical intramolecular cyclization, the sulfonyl group could add in two different ways to the alkyne, leading to different ring sizes or isomers. By calculating the activation energies for the transition states leading to each possible regioisomer, the preferred reaction pathway can be predicted. The isomer formed via the lowest energy barrier would be the expected major product.
Table 2: Hypothetical Regioselectivity Prediction for an Intramolecular Cyclization
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Product |
| 5-exo-dig Cyclization | TS1 | E_act1 | 5-membered ring |
| 6-endo-dig Cyclization | TS2 | E_act2 | 6-membered ring |
Note: The relative values of E_act1 and E_act2 would determine the predicted regiochemical outcome.
Similarly, if chiral centers are formed during a reaction, the relative energies of the diastereomeric transition states can be calculated to predict the stereochemical outcome.
Advanced Applications in Complex Organic Synthesis
Construction of Heterocyclic Systems
The dual reactivity of Hex-5-yne-1-sulfonyl chloride makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The alkyne moiety can participate in cycloaddition reactions, while the sulfonyl chloride group can act as an electrophile or a precursor to other functional groups, facilitating subsequent cyclization steps.
Triazoles via Click Chemistry
The terminal alkyne functionality of this compound is ideally suited for participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govresearchgate.net This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govyoutube.com By reacting this compound with a wide array of organic azides, a library of sulfonyl chloride-functionalized triazoles can be readily synthesized.
The resulting triazole products retain the reactive sulfonyl chloride group, which can be further derivatized to introduce additional complexity. For instance, reaction with amines, alcohols, or other nucleophiles allows for the facile introduction of diverse substituents, leading to the creation of novel sulfonamides, sulfonate esters, and other derivatives. This two-step process, involving an initial click reaction followed by derivatization of the sulfonyl chloride, provides a powerful platform for the rapid assembly of complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net
A general scheme for this process is as follows:

Caption: General reaction scheme for the synthesis of 1,2,3-triazoles from this compound and an organic azide, followed by derivatization of the sulfonyl chloride group.
An efficient room-temperature method for the synthesis of 1-sulfonyl-1,2,3-triazoles from in situ generated copper(I) acetylides and sulfonyl azides has been described, highlighting the utility of this reaction class. nih.gov
Sulfur-Containing Heterocycles (e.g., Benzothiophenes)
While direct examples of the use of this compound in the synthesis of benzothiophenes are not prevalent in the literature, the structural motifs present in the molecule are amenable to established synthetic strategies for this class of heterocycles. Many modern approaches to benzothiophene synthesis involve the cyclization of substrates containing both an alkyne and a sulfur-based functional group. organic-chemistry.orgnih.govrsc.orgrsc.org
One potential strategy involves the conversion of the sulfonyl chloride to a sulfide or thiol derivative, followed by an intramolecular cyclization. For example, reduction of the sulfonyl chloride to a thiol, followed by a copper- or palladium-catalyzed intramolecular cyclization onto the alkyne, could provide a route to a dihydrobenzothiophene precursor, which could then be oxidized to the aromatic benzothiophene.
Alternatively, radical-mediated cyclizations of alkynes with sulfonyl chlorides have been reported to yield sulfonylated benzothiophenes. rsc.org This approach would directly utilize the inherent reactivity of both functional groups within this compound. A copper-catalyzed cascade strategy has been developed for the synthesis of sulfonylated benzothiophenes from commercially available sulfonyl chlorides and alkynes. rsc.org
Fused and Spirocyclic Architectures
The construction of fused and spirocyclic systems often relies on intramolecular reactions of bifunctional precursors. sioc-journal.cn this compound, with its terminal alkyne and sulfonyl chloride groups, is a prime candidate for such transformations. Intramolecular cyclization could potentially lead to the formation of novel fused or spirocyclic sulfonamides or sultones.
The synthesis of spirocyclic vinyl sulfones has been achieved through a radical cyclization and functional group migration cascade, initiated by the addition of a sulfonyl radical to an alkyne. rsc.org This methodology could potentially be adapted to intramolecular reactions of this compound derivatives to generate spirocyclic structures. Furthermore, electrochemical methods have been employed for the synthesis of sulfonyl 2,5-dihydrofuran-fused spiropyrimidines via multi-component radical cascade reactions, demonstrating the utility of sulfonyl chlorides in the formation of complex spirocycles. rsc.orgresearchgate.net
Synthesis of Functionalized Molecules and Key Intermediates
Beyond its use in the direct synthesis of heterocyclic systems, this compound serves as a valuable precursor for a range of functionalized molecules and key synthetic intermediates. uni.lusigmaaldrich.com
Sulfones and Related Sulfonyl Compounds
The sulfonyl chloride moiety is a versatile functional group that can be readily converted into a variety of other sulfur-containing functionalities, most notably sulfones. scispace.com The reaction of this compound with organometallic reagents, such as Grignard reagents or organocuprates, would provide a straightforward route to alkynyl sulfones. These compounds are valuable synthetic intermediates in their own right, participating in a range of transformations including Michael additions and cycloadditions.
A one-pot, two-step procedure for the efficient synthesis of aliphatic sulfones involves the reduction of sulfonyl chlorides to anhydrous sulfinate salts with magnesium, followed by alkylation with alkyl chlorides. rsc.org This method could be applied to this compound to generate a variety of alkyne-containing sulfones. Additionally, sulfonyl derivatives such as sulfonyl chlorides are employed as sulfenylation sources in various organic transformations. mdpi.com The generation of sulfinyl radicals from sulfinyl sulfones, which can be prepared from sulfinates, has been shown to be a viable method for the synthesis of sulfoxide-containing molecules. nih.gov
Alkyne-Functionalized Scaffolds
The terminal alkyne of this compound can be utilized to introduce this functionality onto a variety of molecular scaffolds. researchgate.net This is particularly valuable in the context of bioconjugation and materials science, where the alkyne can serve as a "handle" for subsequent modification via click chemistry or other alkyne-specific reactions.
For example, the sulfonyl chloride can be reacted with a biomolecule containing a nucleophilic group (e.g., an amine on a protein or a hydroxyl group on a carbohydrate) to form a stable sulfonamide or sulfonate ester linkage. The resulting alkyne-functionalized biomolecule can then be further modified, for instance, by attaching a fluorescent probe or a drug molecule via a triazole linkage. This modular approach allows for the construction of complex bioconjugates with precise control over their structure and function.
| Compound Name |
| This compound |
| Benzothiophene |
| 1,2,3-Triazole |
| Sulfone |
| Sulfonamide |
| Sulfonate ester |
| Cyclopentenone |
| Dihydropyranol |
| Spirocyclic vinyl sulfone |
| Fused pyridoheterocycle |
Interactive Data Table: Applications of this compound Analogs in Synthesis
| Application | Heterocyclic System | Key Transformation | Reference |
| Click Chemistry | 1,2,3-Triazoles | Copper-catalyzed azide-alkyne cycloaddition | nih.gov |
| Sulfur Heterocycles | Sulfonylated Benzothiophenes | Copper-catalyzed sulfonylation/cyclization of alkynes | rsc.org |
| Fused Architectures | Cyclopentenones and Dihydropyranols | Photocatalytic divergent cyclization of alkynyl aldehydes with sulfonyl chlorides | nih.gov |
| Spirocyclic Architectures | Spirocyclic vinyl sulfones | Radical cyclization and functional group migration | rsc.org |
| Functionalized Molecules | Aliphatic sulfones | Mg-mediated coupling of sulfonyl chlorides and aliphatic halides | rsc.org |
Role in Convergent Synthetic Strategies
In a typical convergent approach, the sulfonyl chloride end of the molecule can first react with a suitable nucleophile, such as an amine or alcohol, present on one molecular fragment. This reaction, which forms a stable sulfonamide or sulfonate ester linkage, is generally high-yielding and occurs under mild conditions.
Table 1: Exemplary Convergent Synthesis Pathway Utilizing this compound
| Step | Reactant 1 | Reactant 2 | Key Reaction | Product |
| 1 | Fragment A (with -NH2 or -OH) | This compound | Sulfonamide/Sulfonate formation | Fragment A linked to the hexynylsulfonyl moiety |
| 2 | Product from Step 1 | Fragment B (with -N3) | CuAAC (Click Chemistry) | Fragment A-linker-Fragment B conjugate |
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. nih.goviaea.org This approach is of paramount importance in drug discovery and development, as it allows for the rapid generation of a library of analogues from a common advanced intermediate, enabling the exploration of structure-activity relationships (SAR). nih.govnih.gov
This compound can be employed as a versatile handle for the late-stage introduction of an alkyne group onto a drug candidate or other complex molecule. The sulfonyl chloride can react with a suitable functional group (e.g., a primary sulfonamide that can be converted in situ to a sulfonyl chloride) on the target molecule under mild conditions that are tolerant of other functionalities. nih.goviaea.org
Once the hexynylsulfonyl moiety is installed, the terminal alkyne serves as a versatile anchor for a wide array of subsequent transformations. This "alkyne handle" can be used for:
Click Chemistry: As in convergent synthesis, the alkyne can be reacted with a variety of azide-containing molecules, including fluorescent dyes, biotin tags for biochemical studies, or small molecule fragments to probe for additional binding interactions. nih.gov
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, enabling the introduction of diverse aromatic and unsaturated systems.
Other Alkyne Reactions: The terminal alkyne can also participate in other transformations such as Glaser coupling, Cadiot-Chodkiewicz coupling, and various cycloaddition reactions, further expanding the possibilities for molecular diversification.
A notable example of a similar strategy involves the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with amines containing an acetylene moiety to produce sulfonamides that are then further functionalized via their alkyne group. nih.gov This demonstrates the feasibility of using sulfonyl chlorides to introduce alkyne functionality for subsequent derivatization.
Table 2: Potential Late-Stage Functionalization Reactions of an Alkyne-Modified Molecule
| Reaction Type | Reagent | Functional Group Introduced |
| CuAAC (Click Chemistry) | Azide-functionalized molecule (e.g., R-N3) | 1,2,3-Triazole linked substituent |
| Sonogashira Coupling | Aryl/Vinyl Halide (e.g., Ar-I) | Aryl or Vinyl group |
| Glaser Coupling | Copper catalyst, oxidant | Dimerization to form a diyne |
The ability to introduce a reactive and versatile alkyne handle at a late stage provides medicinal chemists with a powerful tool to rapidly generate diverse analogues and optimize the properties of lead compounds.
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Routes
Traditional methods for producing sulfonyl chlorides have often relied on harsh reagents and conditions that are environmentally taxing. organic-chemistry.org A significant future direction lies in developing greener synthetic pathways to compounds like Hex-5-yne-1-sulfonyl chloride. Research is moving towards methods that are not only efficient but also operationally simple and scalable. organic-chemistry.orgresearchgate.net
Key areas of development include:
Bleach-Mediated Oxidative Chlorosulfonation : A clean, economical, and environmentally friendly approach involves the use of bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org These salts can be prepared from readily available starting materials, and the process avoids toxic reagents and offers simple, chromatography-free purification. organic-chemistry.orgorganic-chemistry.org
Recyclable Reagents : Methods utilizing reagents like N-chlorosuccinimide (NCS) are being refined. researchgate.net In large-scale syntheses, the water-soluble byproduct, succinimide, can be conveniently recycled back into the starting reagent NCS, enhancing the sustainability of the process. organic-chemistry.orgorganic-chemistry.org
Metal-Free Aerobic Oxidation : An environmentally benign route for converting thiols into sulfonyl chlorides uses ammonium (B1175870) nitrate (B79036) in the presence of oxygen as the terminal oxidant. rsc.org This metal-free approach significantly reduces solvent use for purification and represents a major step forward in green chemistry. rsc.org
These sustainable strategies, while demonstrated for a range of sulfonyl chlorides, are directly applicable to the synthesis of this compound, promising more efficient and environmentally conscious production in the future.
Innovations in Catalytic Systems (e.g., Metal-Free, Photoredox)
The field of organosulfur chemistry is being revolutionized by the advent of novel catalytic systems that offer milder conditions and unique reactivity pathways. rsc.org For a substrate like this compound, these innovations could unlock unprecedented transformations.
Metal-Free Catalysis: There is a strong push to replace precious metal catalysts with more abundant and less toxic alternatives. organic-chemistry.orgnih.gov Recent studies have shown the efficacy of metal-free oxidative coupling of sulfonyl chlorides with arylboronic acids to form aryl sulfonates. organic-chemistry.orgnih.govacs.org Another approach involves the aerobic, metal-free synthesis of sulfonyl chlorides from thiols, which proceeds through a redox-catalytic cycle involving nitrogen oxides. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool, enabling reactions under exceptionally mild conditions. rsc.orgmdpi.com
Heterogeneous Catalysts : Inexpensive, recyclable, and metal-free photocatalysts, such as potassium poly(heptazine imide), have been successfully used to synthesize sulfonyl chlorides from arenediazonium salts under visible light at room temperature. mpg.deacs.org This offers a sustainable alternative to classic methods like the Meerwein reaction. mpg.deacs.org
Radical Generation : Photoredox catalysis excels at generating sulfonyl radicals from sulfonyl chlorides. acs.orgnih.gov This opens the door to a host of subsequent reactions, as these radicals can engage with the alkyne moiety within the same molecule or with other substrates.
Cooperative Catalysis : Emerging strategies involve combining photoredox catalysis with other catalytic modes, such as organosulfur catalysis. nih.govacs.org This cooperative approach can enable challenging transformations like C(sp³)–N coupling by managing redox events and preventing unwanted side reactions. nih.govacs.org
The application of these advanced catalytic systems to this compound is a fertile ground for research, potentially leading to novel and efficient methods for creating complex sulfonated molecules.
Table 1: Emerging Catalytic Systems for Sulfonyl Chloride Chemistry
| Catalytic System | Key Features | Potential Application for this compound | Reference(s) |
| Metal-Free Thermal | Avoids precious metals; often uses readily available reagents. | Synthesis of sulfonate esters via coupling with boronic acids. | organic-chemistry.org, nih.gov |
| Heterogeneous Photoredox | Uses recyclable, metal-free catalysts (e.g., carbon nitrides); mild conditions. | Sustainable synthesis and functionalization reactions. | mpg.de, acs.org |
| Homogeneous Photoredox | Employs metal complexes (e.g., Ir, Ru) or organic dyes; visible light activation. | Generation of sulfonyl radicals for addition to the alkyne (intramolecular) or other unsaturated systems (intermolecular). | rsc.org, chemistryviews.org |
| Cooperative Catalysis | Combines two catalytic cycles (e.g., photoredox and organocatalysis). | Enables complex transformations by controlling reaction pathways and intermediates. | nih.gov, acs.org |
Exploration of New Reactivity Modes and Multi-Component Reactions
This compound is a prime candidate for the discovery of new chemical reactions, acting as a versatile building block for constructing molecular complexity. magtech.com.cn Its two functional groups can react in concert or sequentially to participate in a variety of transformations.
New Reactivity Modes:
Radical Cascades : The sulfonyl chloride group can serve as a precursor to a sulfonyl radical. This radical could add to the terminal alkyne of the same molecule, initiating a cascade cyclization to form sulfur-containing cyclic structures. Alternatively, it can participate in intermolecular reactions. sioc-journal.cn
Halosulfonylation of the Alkyne : The direct addition of the sulfonyl and chloride groups across the alkyne is a known reaction class for sulfonyl chlorides and alkynes, leading to the formation of β-chlorovinyl sulfones. rsc.org Exploring this reactivity with this compound could lead to interesting intramolecular processes or the formation of useful linear building blocks.
Click Chemistry : The terminal alkyne is a well-established "clickable" functional group. It can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions to form triazoles. This allows for the modular assembly of complex molecules.
Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly valued for their efficiency. rsc.org
Radical MCRs : Visible-light-driven MCRs have been developed where sulfonyl chlorides act as a radical source, reacting with components like vinylanilines and sulfur ylides to produce complex heterocyclic structures such as indolines. acs.orgnih.gov
Amidine Synthesis : A catalyst-free, four-component reaction has been reported for synthesizing N-sulfonyl formamidines from a sulfonyl chloride, sodium azide, an alkyne, and an amine. rsc.org this compound could potentially participate as both the sulfonyl chloride and the alkyne component in novel MCRs.
The exploration of these reactivity modes promises to expand the synthetic utility of bifunctional scaffolds like this compound, enabling the rapid construction of diverse and complex molecular architectures.
Interdisciplinary Research Opportunities in Chemical Sciences
The unique combination of a reactive electrophile and a versatile "clickable" handle makes this compound an attractive tool for interdisciplinary research, particularly at the interface of chemistry, biology, and materials science.
Chemical Biology : Sulfonamides, readily formed from sulfonyl chlorides and amines, are a cornerstone of medicinal chemistry. researchgate.netmerckmillipore.com this compound could be used to synthesize libraries of novel sulfonamides bearing a terminal alkyne. This alkyne can then be used for bioconjugation via click chemistry, allowing the resulting compounds to be attached to fluorescent dyes, affinity tags (like biotin), or biomolecules to study their mechanism of action. acs.org The related sulfonyl fluorides have gained significant traction as chemical probes for their unique reactivity with protein residues, and similar applications could be envisioned for elaborately functionalized sulfonyl chlorides. d-nb.info
Materials Science : The terminal alkyne group is a powerful tool for surface modification and polymer synthesis. This compound could be used to functionalize materials, introducing a sulfonyl group that can be further modified. For example, it could be used to create novel polymers with tailored properties or to anchor catalytic species to solid supports.
Drug Discovery : The sulfonamide functional group is present in a wide range of therapeutic agents. ucl.ac.uk The ability to create complex, alkyne-tagged sulfonamides from this compound provides a platform for developing new drug candidates and for use in fragment-based drug discovery, where the alkyne serves as a vector for fragment evolution. merckmillipore.com
By bridging core synthetic chemistry with applied fields, this compound stands as a promising molecule for driving innovation across the chemical sciences.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Hex-5-yne-1-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sulfonic acid conversion using thionyl chloride (SOCl₂) under reflux. For example, analogous sulfonyl chlorides like 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride are prepared by reacting sulfonic acids with SOCl₂ at 60–80°C for 4–6 hours . Key factors include stoichiometric excess of SOCl₂ (1.5–2 eq), anhydrous conditions, and inert gas purging to avoid hydrolysis. Post-reaction purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) is critical for isolating high-purity products.
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the alkyne (δ ~2.5–3.5 ppm for protons adjacent to triple bonds) and sulfonyl chloride groups (δ ~140–150 ppm for S=O in ¹³C) .
- FT-IR : Peaks at ~1360 cm⁻¹ and 1170 cm⁻¹ for asymmetric/symmetric S=O stretching .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS for molecular ion validation .
Q. What are the primary reactivity pathways of this compound in nucleophilic substitutions?
- Reaction Mechanisms : The sulfonyl chloride group reacts with amines to form sulfonamides (e.g., in drug discovery) or with alcohols to yield sulfonate esters. For example, in medicinal chemistry, analogous compounds form covalent inhibitors via nucleophilic attack on biological targets . Solvent choice (e.g., DCM or THF) and base (e.g., pyridine) are critical to neutralize HCl byproducts and prevent side reactions .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
- Data Contradiction Analysis :
- Cross-Validation : Compare NMR/IR data with computational models (e.g., DFT simulations for predicted chemical shifts ).
- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from sample signals in NMR.
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation, though this requires high-purity crystals .
Q. What strategies optimize the stability of this compound during long-term storage?
- Stability Protocols :
- Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent light-/moisture-induced degradation .
- Stabilizers : Add desiccants (e.g., molecular sieves) to storage containers.
- Purity Monitoring : Periodic HPLC analysis to detect hydrolysis products (e.g., sulfonic acids) .
Q. How does the alkyne moiety in this compound influence its reactivity in click chemistry applications?
- Mechanistic Insights : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates. Key parameters:
- Catalyst : Cu(I) (e.g., TBTA ligand) at 0.1–1 mol% in DMF/H₂O .
- Kinetics : Reaction completion within 1–2 hours at 25°C, monitored by TLC or in-situ IR .
- Application Example : Analogous compounds like Quinoxaline-5-Sulfonyl Chloride are used to tag biomolecules for imaging studies .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound?
- Safety Measures :
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors .
- PPE : Acid-resistant gloves (e.g., nitrile), goggles, and lab coats.
- Spill Management : Neutralize spills with sodium bicarbonate before disposal .
Q. How can researchers troubleshoot low yields in sulfonamide synthesis using this compound?
- Troubleshooting Guide :
- Side Reactions : Test for residual moisture (e.g., Karl Fischer titration) causing hydrolysis.
- Amine Basicity : Use tertiary amines (e.g., DIPEA) instead of primary/secondary amines to reduce competing protonation .
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
